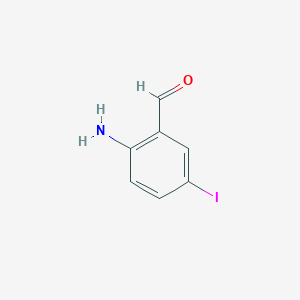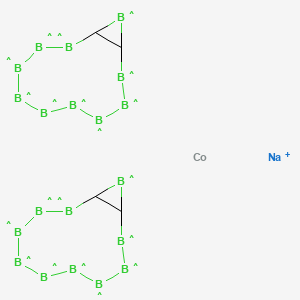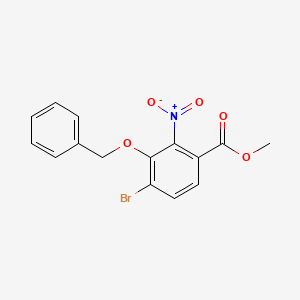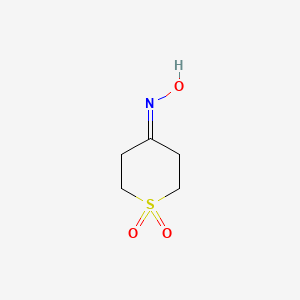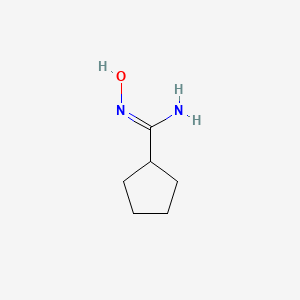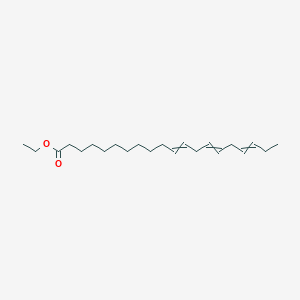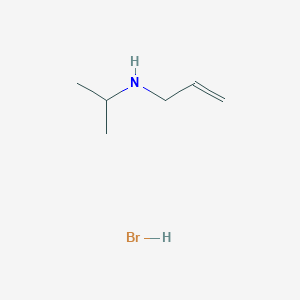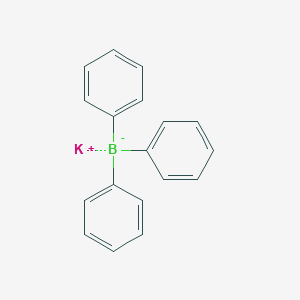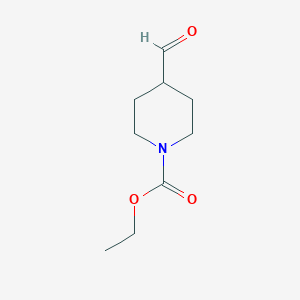
Ethyl 4-formylpiperidine-1-carboxylate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis of Antibacterial Compounds : Ethyl 4-formylpiperidine-1-carboxylate derivatives have been used in the synthesis of antibacterial compounds. For instance, ethyl 1,4-dihydro-1-ethyl-7-formyl-4-oxo-1,8-naphthyridine-3-carboxylate and its derivatives were tested for their in vitro antibacterial activity (Nishigaki, Mizushima, & Senga, 1977).
Photochromic Properties : Research has shown that ethyl 4-formyl-1,3-dimethylpyrazole-5-carboxylate exhibits photochromic properties, changing color upon light irradiation and reverting back under different conditions (Yokoyama et al., 2004).
Synthesis of Tetrahydropyridines : this compound has been used in the synthesis of highly functionalized tetrahydropyridines, showcasing its utility in organic synthesis (Zhu, Lan, & Kwon, 2003).
Enzyme-Catalyzed Reactions : The compound has applications in enzymatic reactions, such as in the synthesis of specific carboxylates through lipase-catalyzed reactions, demonstrating its relevance in biochemistry and drug synthesis (Kasture, Varma, Kalkote, Nene, & Kulkarni, 2005).
Preparation of Pyridazines : Ethyl 3-formyl-4,5-dihydrofuran-2-carboxylate, a related compound, was synthesized and used to create a series of pyridazines, highlighting its role in the creation of novel chemical structures (Zanatta et al., 2020).
Oligomerization Reactions : In polymer chemistry, derivatives of this compound have been oligomerized using enzymes, indicating its potential in the development of new materials (Pang, Ritter, & Tabatabai, 2003).
Synthesis of Thiazolo[3,2-a]pyrimidine Derivatives : The compound has been used in the synthesis of various heterocyclic compounds, including thiazolopyrimidines, demonstrating its versatility in heterocyclic chemistry (Sherif, Youssef, Mobarak, & Abdel-fattah, 1993).
Study of Molecular Structures and Spectral Analyses : this compound and its derivatives have been synthesized and characterized to understand their molecular structures and properties, contributing to the field of structural chemistry (Singh et al., 2013).
Methodology for Analysis of Metabolites : In the field of plant biochemistry, the compound has been used in protocols for analyzing metabolites related to ethylene biosynthesis (Bulens et al., 2011).
Palladium-Catalyzed Aminocarbonylation : The compound has been employed in palladium-catalyzed aminocarbonylation reactions, indicating its utility in advanced synthetic chemistry (Takács, Kabak-Solt, Mikle, & Kollár, 2014).
Safety and Hazards
Ethyl 4-formylpiperidine-1-carboxylate is classified as a warning signal word. The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection, and more .
Mecanismo De Acción
Target of Action
Ethyl 4-formylpiperidine-1-carboxylate is a derivative of piperidine . Piperidine derivatives have been found to have a wide range of therapeutic applications, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertensive, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents . .
Mode of Action
Piperidine derivatives are known to interact with various targets depending on their specific structures . The interaction with these targets leads to changes in cellular processes, which can result in therapeutic effects.
Biochemical Pathways
Piperidine derivatives are known to affect a variety of biochemical pathways depending on their specific structures and targets .
Result of Action
Piperidine derivatives are known to have a wide range of effects depending on their specific structures and targets .
Propiedades
IUPAC Name |
ethyl 4-formylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-2-13-9(12)10-5-3-8(7-11)4-6-10/h7-8H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZISULERDBYGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
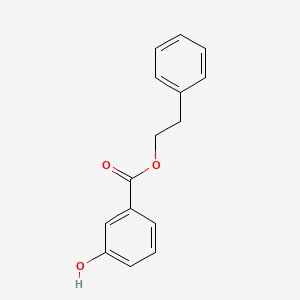
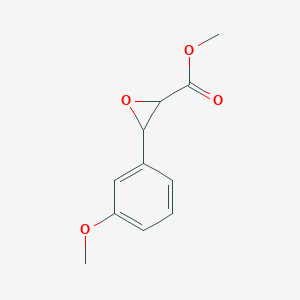

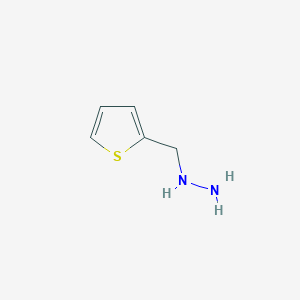
![3-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B3176450.png)
